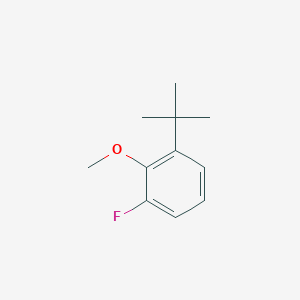
2-Chloro-1,8-bis(3-methylphenoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1,8-bis(m-tolyloxy)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,8-bis(m-tolyloxy)anthracene-9,10-dione typically involves the substitution of anthracene at the 9 and 10 positions. One common method is the Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for anthracene derivatives often involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1,8-bis(m-tolyloxy)anthracene-9,10-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the anthracene core.
Reduction: This can be used to modify the electronic properties of the compound.
Substitution: Halogen atoms can be replaced with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of anthraquinones, while substitution reactions can yield a variety of functionalized anthracene derivatives .
Applications De Recherche Scientifique
2-Chloro-1,8-bis(m-tolyloxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of photophysical properties and their effects on biological systems.
Medicine: Investigated for potential use in photodynamic therapy due to its ability to generate reactive oxygen species.
Industry: Utilized in the production of OLEDs and other optoelectronic devices
Mécanisme D'action
The mechanism of action of 2-Chloro-1,8-bis(m-tolyloxy)anthracene-9,10-dione involves its interaction with light. Upon absorption of photons, the compound can undergo electronic transitions that lead to the generation of excited states. These excited states can then participate in various photochemical reactions, such as energy transfer and electron transfer processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups.
Anthraquinone: A common oxidation product of anthracene, used in dyes and pigments
Uniqueness
2-Chloro-1,8-bis(m-tolyloxy)anthracene-9,10-dione is unique due to the presence of chloro and m-tolyloxy groups, which can significantly alter its electronic and photophysical properties compared to other anthracene derivatives. This makes it particularly useful in applications requiring specific light absorption and emission characteristics .
Propriétés
Numéro CAS |
61601-44-3 |
|---|---|
Formule moléculaire |
C28H19ClO4 |
Poids moléculaire |
454.9 g/mol |
Nom IUPAC |
2-chloro-1,8-bis(3-methylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C28H19ClO4/c1-16-6-3-8-18(14-16)32-23-11-5-10-20-24(23)27(31)25-21(26(20)30)12-13-22(29)28(25)33-19-9-4-7-17(2)15-19/h3-15H,1-2H3 |
Clé InChI |
RMUGIGJPNHKLMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC(=C4OC5=CC=CC(=C5)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-((9H-Fluoren-4-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13130313.png)





![[3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)-](/img/structure/B13130344.png)


![Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13130361.png)



